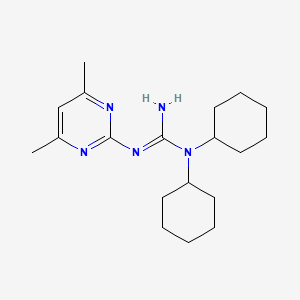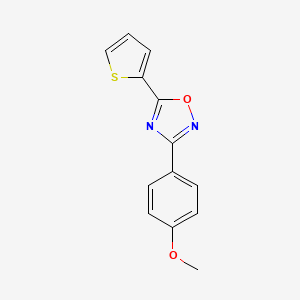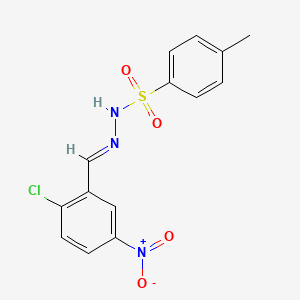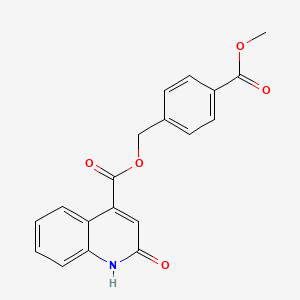![molecular formula C15H16N2OS B5721534 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, also known as AMPTQ, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives, which have been studied for their various biological activities. In
科学研究应用
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. One of the major applications of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is in the field of cancer research. Studies have shown that 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Another potential application of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is in the field of neuroscience. Studies have shown that 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine. This makes 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and depression.
作用机制
The exact mechanism of action of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is not yet fully understood. However, studies have suggested that 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. In cancer cells, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In addition, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of certain enzymes and proteins, such as topoisomerase II and tubulin. In the field of neuroscience, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine.
实验室实验的优点和局限性
One of the major advantages of using 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments is its potent biological activity. This makes 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone a valuable tool for studying various biological processes, such as cell proliferation, apoptosis, and neurotransmitter modulation. In addition, the synthesis method of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is relatively straightforward and can be carried out using commercially available reagents.
However, there are also some limitations to using 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the potency of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can also be a limitation, as high concentrations of the compound may lead to nonspecific effects.
未来方向
There are several future directions for research on 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. One potential direction is to further investigate the mechanism of action of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, particularly in cancer cells. This could help to identify new targets for cancer therapy and improve our understanding of the biological effects of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone.
Another potential direction for research is to explore the potential applications of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in other scientific research fields, such as neuroscience and immunology. This could help to identify new therapeutic targets and improve our understanding of the biological effects of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in these fields.
Overall, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
合成方法
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can be synthesized using a multistep reaction process. The first step involves the reaction of 2-chloro-3-formylquinazolinone with allyl magnesium bromide to obtain 2-allyl-3-formylquinazolinone. This intermediate is then reacted with 2-methyl-2-propenyl thiol in the presence of a base to yield 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. The overall yield of this synthesis method is around 40%.
属性
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-4-9-17-14(18)12-7-5-6-8-13(12)16-15(17)19-10-11(2)3/h4-8H,1-2,9-10H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUJKGBVRWUJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(prop-2-en-1-yl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)


![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)

![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)


![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)